Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 913719-99-0
VCID: VC16930665
InChI: InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C14H13BrN2O2
Molecular Weight: 321.17 g/mol

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate

CAS No.: 913719-99-0

Cat. No.: VC16930665

Molecular Formula: C14H13BrN2O2

Molecular Weight: 321.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate - 913719-99-0

Specification

CAS No. 913719-99-0
Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
IUPAC Name ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate
Standard InChI InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3
Standard InChI Key JKDORRSMDCNKOE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound is formally designated as ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number913719-99-0
PubChem CID57355759
DSSTox Substance IDDTXSID50723297
SMILES NotationCCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C
InChIKeyJKDORRSMDCNKOE-UHFFFAOYSA-N

The molecular formula C₁₄H₁₃BrN₂O₂ confirms the presence of 14 carbon atoms, 13 hydrogens, one bromine, two nitrogens, and two oxygen atoms .

Structural Characteristics

X-ray crystallographic data remain unavailable, but computational models reveal a planar bipyridine core with dihedral angles between the pyridine rings influencing conjugation patterns. The ethyl ester group at position 4 introduces steric bulk, while the 4'-methyl substituent enhances electron density on the adjacent pyridine ring . Bromine at position 6 creates a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions.

Physical and Chemical Properties

Thermodynamic Parameters

Experimental and computed physical properties are summarized below:

PropertyValueMethod/Source
Molecular Weight321.17 g/molPubChem computation
Density1.408 g/cm³Experimental
Boiling Point423°C at 760 mmHgEstimated
Flash Point209.6°CClosed cup
XLogP3-AA3.1Computed
Topological PSA52.1 ŲComputed
Refractive Index1.58Estimated

The compound's elevated boiling point correlates with its molecular mass and polar functional groups, while the calculated partition coefficient (XLogP3-AA = 3.1) indicates moderate lipid solubility .

Spectroscopic Profiles

Though experimental spectral data are lacking, predictive analyses suggest:

  • IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and 670 cm⁻¹ (C-Br vibration)

  • NMR Spectroscopy: Downfield-shifted protons adjacent to the electron-withdrawing bromine and ester groups

  • Mass Spectrometry: Characteristic isotopic pattern for bromine (1:1 ratio for m/z 320/322)

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocols are documented for this compound, analogous bipyridine esters are typically prepared through:

  • Suzuki-Miyaura coupling of bromopyridine derivatives with boronic esters

  • Nucleophilic aromatic substitution reactions exploiting the bromine's leaving group capability

  • Esterification of carboxylic acid precursors using ethanol under acidic conditions

The methyl group at the 4'-position likely originates from a pre-functionalized pyridine building block introduced during coupling steps .

Reaction Chemistry

The bromine atom at position 6 undergoes predictable transformations:

Reaction TypeExpected ProductsConditions
Cross-CouplingBiaryl systemsPd catalysis
Nucleophilic SubstitutionAmines, thiolsPolar aprotic solvents
Metal CoordinationChelating complexesTransition metal salts

The ester group may participate in hydrolysis to carboxylic acids or transesterification reactions under basic conditions .

Regulatory and Compliance Information

Regulatory BodyIdentifierClassification
EPA DSSToxDTXSID50723297Screening chemical
WikidataQ82663030Chemical compound
WIPO PATENTSCOPESID 387944134Patent-associated

European REACH registration status remains undetermined, necessitating further compliance evaluation for industrial-scale applications .

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